3-(Pyrimidin-2-yl)benzoic Acid

Description

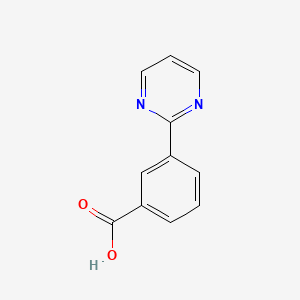

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTNGIZIUGYITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624683 | |

| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579476-26-9 | |

| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid (CAS: 579476-26-9)

A Keystone Building Block for Advanced Drug Discovery and Development

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(pyrimidin-2-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a critical intermediate in the creation of targeted therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the methodologies presented.

Introduction: The Strategic Importance of the Pyrimidine-Benzene Scaffold

The fusion of a pyrimidine ring and a benzoic acid moiety in this compound creates a molecule with a unique electronic and structural profile. The pyrimidine ring, a cornerstone of nucleobases, is a well-established pharmacophore in a vast array of therapeutic agents, including antivirals and anticancer drugs.[1] The benzoic acid group provides a versatile handle for amide bond formation, a fundamental linkage in many drug molecules, and can also participate in crucial hydrogen bonding interactions with biological targets. The meta-substitution pattern on the benzene ring further imparts a specific spatial orientation to these functional groups, which can be pivotal for achieving high-affinity and selective binding to protein targets.

This guide will explore the synthesis of this valuable building block, its characteristic chemical behavior, and its application in the synthesis of advanced pharmaceutical intermediates, underscoring its importance in modern medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 579476-26-9 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 180-182 °C | [4] |

| Purity | Typically ≥95% | [1][2] |

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[5][6]

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is also harmful if swallowed.[4]

-

Precautionary Measures :

-

Prevention : Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[5]

-

Response : In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. If inhaled, move the person to fresh air.[5]

-

Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

-

It is imperative to consult the full Safety Data Sheet from your supplier before handling this compound.

Synthesis and Purification: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the pyrimidine and benzene rings.[2][3][7]

Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

This protocol details the synthesis of this compound from commercially available starting materials: 2-chloropyrimidine and the pinacol ester of 3-carboxyphenylboronic acid.[3]

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

-

3-Carboxyphenylboronic acid pinacol ester (1.0 eq)

-

2-Chloropyrimidine (1.5 eq)[3]

-

Cesium carbonate (Cs₂CO₃) (4.4 eq)[3]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)[3]

-

Dimethylformamide (DMF) and Water (10:1 ratio)[3]

-

Ethyl acetate (EtOAc)

-

2 M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Acetic acid

Procedure:

-

To a reaction vessel, add the pinacol ester of 3-carboxyphenylboronic acid (1 mmol), 2-chloropyrimidine (1.5 eq.), and cesium carbonate (4.4 eq.).[3]

-

Add a degassed solution of DMF:H₂O (10:1 ratio, 0.3 M).[3]

-

Degas the mixture under a nitrogen atmosphere.

-

Add the Pd(PPh₃)₄ catalyst (5 mol%).[3]

-

Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC or LC-MS.[3]

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[3]

-

Dissolve the resulting residue in ethyl acetate and water.

-

Acidify the aqueous layer to pH 2 with 2 M HCl.[3]

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.[3]

-

Purify the crude product by fast chromatography using a gradient of 10-30% ethyl acetate in petroleum ether with 1% acetic acid as an eluent to yield the final product as a white solid (79% yield reported).[3]

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings. The triphenylphosphine ligands are crucial for the stability and catalytic activity of the palladium center throughout the catalytic cycle.

-

Base: Cesium carbonate is a strong inorganic base that is effective in the transmetalation step of the Suzuki reaction, facilitating the transfer of the aryl group from the boronic ester to the palladium catalyst.

-

Solvent System: The DMF/water solvent system is chosen for its ability to dissolve both the organic substrates and the inorganic base, creating a homogeneous reaction mixture that promotes efficient catalysis.

-

Acidification: The addition of HCl during workup is essential to protonate the carboxylate salt, precipitating the desired benzoic acid and making it extractable into the organic phase.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the carboxylic acid functional group.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution, although the 2-position is generally less reactive than the 4- and 6-positions. However, the primary synthetic utility of the pyrimidine moiety in this context is established during its formation via the Suzuki coupling.

Reactivity of the Benzoic Acid Group

The carboxylic acid group is the primary site for further synthetic transformations. It can readily undergo a variety of reactions, including:

-

Amide Bond Formation: This is the most common and arguably the most important reaction for this building block in drug discovery. The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride, or by using coupling reagents like HATU or EDC) and then reacted with a primary or secondary amine to form a stable amide linkage.

-

Esterification: Reaction with an alcohol under acidic conditions or via an activated carboxylic acid intermediate will yield the corresponding ester.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Diagram of Key Reactions:

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of kinase inhibitors.[1][8] The pyrimidine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that mimics the adenine part of ATP. The benzoic acid provides a convenient point of attachment for introducing various substituents that can occupy other pockets of the kinase active site, thereby tuning the potency and selectivity of the inhibitor.

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is present in numerous patented compounds and research molecules targeting a range of kinases, including but not limited to:

-

Aurora Kinases: These are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy.[9]

-

Spleen Tyrosine Kinase (Syk): An important mediator of signaling in immune cells, making it a target for inflammatory and autoimmune diseases.[10]

-

Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell development and activation, targeted for the treatment of B-cell malignancies and autoimmune disorders.[11]

The general strategy involves the coupling of this compound with a diverse range of amine-containing fragments to generate libraries of potential kinase inhibitors for screening and optimization.

Analytical Characterization: A Self-Validating System

Accurate analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.99 (t, J = 1.5Hz, 1H)

-

δ 8.95 (d, J = 4.9Hz, 2H)

-

δ 8.61 (d, J = 7.9Hz, 1H)

-

δ 8.09 (d, J = 7.7Hz, 1H)

-

δ 7.68 (d, J = 7.8 Hz, 1H)

-

δ 7.50 (t, J = 4.9 Hz, 1H)[3]

-

The spectrum shows the characteristic signals for the pyrimidine and benzene ring protons. The triplet at 8.99 ppm is indicative of the proton at the 2-position of the benzene ring, while the doublet at 8.95 ppm corresponds to the protons at the 4- and 6-positions of the pyrimidine ring.

Mass Spectrometry

-

LCMS: Retention time 2.96 min, m/z 201.1 [M+H]⁺.[3]

The mass spectrum confirms the molecular weight of the compound, with the [M+H]⁺ peak observed at m/z 201.1, consistent with the expected molecular weight of 200.19 g/mol .

Infrared (IR) Spectroscopy

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, usually around 1700 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrimidine and benzene rings in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly in the field of kinase inhibitor development. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its versatile carboxylic acid handle allows for the straightforward introduction of diverse chemical functionalities. This guide has provided a comprehensive overview of its synthesis, reactivity, and analytical characterization, offering a valuable resource for researchers and drug development professionals seeking to leverage this powerful scaffold in their programs.

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 579476-26-9 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. ilpi.com [ilpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(PYRIMIDIN-2-YLOXY)BENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 11. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid for Advanced Research

Foreword: Unlocking the Potential of a Privileged Scaffold

To my fellow researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical resource for 3-(pyrimidin-2-yl)benzoic acid. This molecule, belonging to a class of compounds containing the pyrimidine core, represents a privileged scaffold in medicinal chemistry. The pyrimidine ring is a cornerstone of DNA and RNA, and its derivatives have been successfully developed into a multitude of therapeutic agents, particularly in oncology.[1] This document is structured to provide not only the fundamental physicochemical properties of this compound but also to offer practical, field-proven insights into its synthesis, characterization, and potential applications, empowering you to leverage this versatile building block in your research endeavors.

Core Molecular Characteristics

This compound is a bifunctional organic molecule featuring a carboxylic acid group attached to a phenyl ring, which is in turn substituted with a pyrimidine ring. This unique arrangement of aromatic and heterocyclic systems, along with the acidic proton, dictates its chemical behavior and potential for molecular interactions.

Physicochemical and Computed Properties

A thorough understanding of the physical and chemical properties is paramount for designing experiments, predicting behavior in biological systems, and developing robust analytical methods. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 200.19 g/mol | --INVALID-LINK--[3] |

| Melting Point | 180-182 °C | --INVALID-LINK--[4] |

| Appearance | Solid | --INVALID-LINK--[4] |

| Purity | ≥95% | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[4] |

| CAS Number | 579476-26-9 | --INVALID-LINK--[4] |

| XLogP3 (Computed) | 2.2 | --INVALID-LINK--[5] |

| Hydrogen Bond Donor Count (Computed) | 1 | --INVALID-LINK--[5] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | --INVALID-LINK--[5] |

| Rotatable Bond Count (Computed) | 1 | --INVALID-LINK--[5] |

Note: Some properties are computed and should be used as a guide for experimental design.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.[6] The proposed synthesis involves the coupling of a halosubstituted pyrimidine with a boronic acid derivative of benzoic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloropyrimidine

-

3-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloropyrimidine (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a 4:1 mixture of DME and water.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and acidify to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Rationale for Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.

-

Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.

-

Solvent System: The DME/water system is a common choice for Suzuki reactions as it facilitates the dissolution of both the organic and inorganic reagents.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzene and pyrimidine rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene ring will exhibit splitting patterns consistent with a 1,3-disubstituted system. The pyrimidine protons will show a doublet and a triplet.

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (around 167 ppm), as well as distinct signals for the aromatic and heterocyclic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and pyrimidine rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (200.19 g/mol ).

Chemical Reactivity and Derivatization Potential

The presence of both a carboxylic acid and a pyrimidine ring makes this compound a versatile building block for further chemical modifications.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification and amide bond formation, providing a handle for attaching various functional groups or linking to other molecules.

-

Esterification: Reaction with an alcohol (e.g., methanol) under acidic catalysis (e.g., sulfuric acid) will yield the corresponding methyl ester.

-

Amide Coupling: Coupling with a primary or secondary amine using standard coupling reagents like EDC/HOBt or HATU will form the corresponding amide. This is a particularly important reaction for the synthesis of biologically active molecules.

Caption: Key reactions of this compound.

Reactions Involving the Pyrimidine Ring

The pyrimidine ring is relatively electron-deficient and can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors, which is crucial for its interaction with biological targets.

Applications in Drug Discovery and Materials Science

The this compound scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[7] The pyrimidine ring can mimic the adenine core of ATP, enabling it to bind to the ATP-binding site of kinases. The benzoic acid moiety provides a vector for introducing substituents that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Numerous studies have demonstrated that derivatives of pyrimidine-containing benzoic acids exhibit potent inhibitory activity against various kinases, including epidermal growth factor receptor (EGFR), Src kinase, and Aurora kinases.[7][8] These kinases are often dysregulated in cancer, making them attractive therapeutic targets. The modular nature of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of potential drug candidates.

Beyond oncology, the rigid, aromatic structure of this compound makes it a candidate for applications in materials science, such as in the synthesis of metal-organic frameworks (MOFs) or as a component of liquid crystals.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, coupled with the rich reactivity of its functional groups, provides a robust platform for the creation of novel molecules with tailored properties. As our understanding of the molecular drivers of disease continues to expand, scaffolds like this will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics. This guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this promising molecule.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. labshake.com [labshake.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-(Pyrimidin-2-yloxy)benzoic acid | C11H8N2O3 | CID 2763560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Pyrimidin-2-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, physicochemical properties, and a detailed, field-proven synthesis protocol. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimidine-Benzoic Acid Scaffold

Heterocyclic compounds are the cornerstone of modern drug discovery, with pyrimidine derivatives being particularly prominent.[1][2] The pyrimidine ring system is a key structural motif in numerous biologically active molecules, including several approved drugs.[1] When coupled with a benzoic acid moiety, it creates a versatile scaffold, this compound, which serves as a crucial intermediate in the synthesis of complex molecules targeting a wide range of biological pathways.[3][4] Its structural rigidity, combined with the hydrogen bonding capabilities of the carboxylic acid and the nitrogen atoms in the pyrimidine ring, makes it an attractive starting point for designing molecules with high target affinity and specificity. The strategic placement of the pyrimidine ring at the 3-position of the benzoic acid offers a distinct vector for molecular elaboration, enabling chemists to explore chemical space efficiently. This guide will provide the essential technical details to harness the potential of this valuable compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of this compound is paramount for its successful application in research and development.

Molecular Structure and Identity

The core structure consists of a pyrimidine ring linked to a benzoic acid molecule at the meta-position. This linkage provides a specific spatial arrangement of the two ring systems.

Caption: 2D representation of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are essential for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Source |

| Molecular Weight | 200.19 g/mol | [5][6][7] |

| Physical Form | Solid | [8] |

| Purity | Typically ≥95-97% | [5][7] |

| Storage | Sealed in dry, Room Temperature | [5] |

Note: Experimental values such as melting point, boiling point, and density are not consistently reported across public databases and should be determined experimentally for each batch.

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely adopted due to its high yields, tolerance of various functional groups, and relatively mild reaction conditions.[9]

Underlying Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[10][11] The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.[9][12]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex.[11][13] This step is typically facilitated by a base.[13]

-

Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[9][12]

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Experimental Protocol

This protocol is a robust method for the synthesis of the title compound.

Materials:

-

3-Carboxyphenylboronic acid

-

2-Chloropyrimidine

-

Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (deoxygenated)

-

Water (deoxygenated)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-carboxyphenylboronic acid (1.0 equivalent), 2-chloropyrimidine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).[10]

-

Reaction: Heat the reaction mixture to 100°C and stir for 24 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase multiple times with ethyl acetate.[10]

-

Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with reference data.[14]

Applications in Research and Drug Discovery

This compound is a versatile building block in the synthesis of a wide array of compounds with potential therapeutic applications.

-

Tyrosine Kinase Inhibitors: The scaffold is present in intermediates used for the synthesis of potent tyrosine kinase inhibitors for cancer therapy.[3]

-

Anti-Tubercular Agents: Pyrimidine-tethered derivatives have shown promise as novel agents against multi-drug resistant Mycobacterium tuberculosis.[15]

-

General Medicinal Chemistry: The pyrimidine moiety is a common feature in drugs targeting various conditions, including CNS disorders, inflammation, and microbial infections.[1][2] The benzoic acid group provides a convenient handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[4][16]

Conclusion

This compound represents a high-value chemical entity for researchers in both academic and industrial settings. Its well-defined structure and accessible synthesis through robust methods like the Suzuki-Miyaura coupling make it a reliable starting material. The proven utility of the pyrimidine-benzoic acid scaffold in the development of bioactive compounds underscores its importance in modern drug discovery programs. This guide provides the core technical knowledge to enable scientists to confidently incorporate this compound into their synthetic and medicinal chemistry workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - CAS:579476-26-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. labshake.com [labshake.com]

- 7. 3-Pyrimidin-2-yl-benzoic acid – Biotuva Life Sciences [biotuva.com]

- 8. 2-(Pyrimidin-2-yl)benzoic acid | 400892-62-8 [sigmaaldrich.com]

- 9. byjus.com [byjus.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. 579476-26-9|3-Pyrimidin-2-yl-benzoic acid| Ambeed [ambeed.com]

- 15. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Pyrimidin-2-yl)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Pyrimidin-2-yl)benzoic acid (CAS: 579476-26-9), a molecule of interest in pharmaceutical and materials science research. In the absence of extensive empirical solubility data in public literature, this document establishes a robust theoretical framework to predict its behavior in a wide array of organic solvents. By dissecting its physicochemical properties, we apply fundamental principles of chemical interactions to forecast solubility, offering valuable guidance for solvent selection in synthesis, purification, formulation, and analytical applications. Furthermore, this guide presents a detailed, best-practice experimental protocol for the systematic determination of its solubility, ensuring researchers can validate these predictions and generate reliable data.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a pyrimidine ring. This unique combination of a hydrogen-bond-donating acidic group and a hydrogen-bond-accepting heterocyclic system imparts it with distinct chemical properties that are of significant interest in drug discovery and the development of functional materials. The solubility of this compound is a critical parameter that dictates its utility and processability. For researchers in drug development, solubility in various media, from nonpolar organic solvents to polar protic and aprotic systems, directly influences reaction kinetics, purification efficiency (e.g., recrystallization), and the ability to formulate the compound for biological assays. Understanding and predicting its solubility is, therefore, a foundational step in its scientific exploration.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental data for this compound is sparse, we can infer its key physicochemical characteristics from its structure and data available from chemical suppliers.

| Property | Value / Predicted Value | Source / Justification |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General appearance of similar aromatic acids. |

| Melting Point | Not available. Expected to be high (>150 °C) | Aromatic carboxylic acids and pyrimidine derivatives are typically high-melting solids due to strong intermolecular forces and crystal lattice energy. |

| Predicted pKa (acidic) | ~4.0 - 4.5 | The carboxylic acid group is predicted to have a pKa similar to benzoic acid (4.2), slightly modulated by the electron-withdrawing effect of the pyrimidine ring. |

| Predicted pKa (basic) | ~1.0 - 2.0 | The pyrimidine ring is weakly basic. Pyrimidine itself has a pKa of 1.3. The attachment to the electron-withdrawing benzoic acid moiety is expected to further reduce its basicity. |

| Predicted logP | ~2.0 - 2.5 | Based on computational models for similar structures. This suggests a moderate lipophilicity. |

These properties paint a picture of a moderately polar molecule with both acidic and weakly basic functionalities. The presence of a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the carbonyl oxygen) suggests that hydrogen bonding will play a crucial role in its interactions with solvents.

Theoretical Solubility Profile

Based on the fundamental principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents. The following table provides a qualitative prediction of its solubility at ambient temperature.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Field Insights |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can engage in strong hydrogen bonding with the hydroxyl group of alcohols. The pyrimidine ring can also act as a hydrogen bond acceptor. These interactions are expected to overcome the crystal lattice energy effectively. |

| Water | Low to Moderate | While capable of hydrogen bonding, the molecule's significant aromatic (nonpolar) surface area, as indicated by its predicted logP, will limit its solubility in water. Solubility is expected to increase significantly with pH as the carboxylate salt is formed. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is an excellent hydrogen bond acceptor and has a high polarity, making it highly effective at solvating both the carboxylic acid and the pyrimidine portions of the molecule. |

| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a highly polar, aprotic solvent capable of disrupting the intermolecular hydrogen bonding in the solid state and effectively solvating the molecule. | |

| Acetonitrile | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF. It is expected to be a reasonably good solvent, but likely less effective than the aforementioned. | |

| Acetone | Moderate to Low | Acetone has a moderate polarity. It can act as a hydrogen bond acceptor for the carboxylic acid, but its overall solvating power for this molecule is likely to be less than more polar aprotic solvents. | |

| Nonpolar Aprotic | Toluene, Hexane | Insoluble | The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of these solvents. The energy required to break the solute-solute interactions would not be compensated by solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM) | Low | DCM has low polarity and cannot act as a hydrogen bond donor. While it can have some dipole-dipole interactions, it is unlikely to be an effective solvent for this compound. |

Expert Insight: For purification by recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. A mixed solvent system, such as ethanol/water or acetone/hexane, could be an excellent starting point for developing a purification protocol.

Experimental Protocol for Solubility Determination

To validate the theoretical predictions and establish quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO or Methanol).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the test solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. The system should be continuously agitated during this time.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

The resulting concentration is the solubility of this compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Self-Validating System: The use of a validated HPLC method with a robust calibration curve ensures the accuracy of the concentration measurement. Running replicates (at least n=3) for each solvent provides statistical confidence in the determined solubility value.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Conclusion

While experimental data on the solubility of this compound remains to be published, a thorough understanding of its physicochemical properties allows for a well-reasoned prediction of its behavior in various organic solvents. This guide provides a theoretical framework for its solubility, predicting high solubility in polar solvents like DMSO, DMF, and alcohols, and poor solubility in nonpolar and chlorinated solvents. This predictive analysis serves as a crucial starting point for researchers. To facilitate the generation of precise, quantitative data, a detailed and robust experimental protocol is also provided. By combining theoretical prediction with empirical validation, researchers can confidently and efficiently utilize this compound in their scientific endeavors.

References

Spectroscopic Characterization of 3-(Pyrimidin-2-yl)benzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Pyrimidin-2-yl)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the analysis of this compound.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyrimidine ring. This unique structural combination imparts a range of interesting chemical and physical properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate and unambiguous structural elucidation is paramount for any research and development involving this compound. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the principles, experimental protocols, and data interpretation for each of these techniques as they apply to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of this compound is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to the DMSO-d₆ lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for aromatic and carboxylic carbons (typically 0-180 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

An In-depth Technical Guide to the Crystal Structure of 3-(Pyrimidin-2-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The convergence of pyrimidine and benzoic acid moieties in a single molecular framework presents a compelling scaffold for drug discovery and development. This technical guide provides a comprehensive exploration of the crystal structure of 3-(Pyrimidin-2-yl)benzoic acid and its derivatives. By delving into the principles of crystal engineering, this document elucidates the critical role of intermolecular interactions in dictating the solid-state architecture of these compounds. Through a detailed analysis of a case study, this guide offers insights into the synthesis, crystallographic parameters, and supramolecular assembly of a representative derivative, providing a foundational understanding for researchers engaged in the rational design of pharmaceutical solids.

Introduction: The Significance of Pyrimidine-Benzoic Acid Scaffolds in Medicinal Chemistry

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Its prevalence in the structure of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. When coupled with benzoic acid, a well-established pharmacophore known to interact with various biological targets, the resulting this compound scaffold offers a rich platform for the design of novel drug candidates.

The therapeutic efficacy and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties, such as solubility, stability, and dissolution rate. These properties are, in turn, governed by the precise three-dimensional arrangement of molecules in the crystal lattice. Therefore, a profound understanding of the crystal structure of this compound derivatives is paramount for the development of robust and effective pharmaceutical products. This guide will explore the supramolecular chemistry of this class of compounds, with a focus on the non-covalent interactions that orchestrate their crystal packing.

Principles of Crystal Engineering: Directing Supramolecular Assembly

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that guide the self-assembly of molecules into a periodic crystalline lattice. For this compound derivatives, the key to unlocking their crystallographic diversity lies in the strategic manipulation of hydrogen bonds, π-π stacking, and other non-covalent forces.

The carboxylic acid group of the benzoic acid moiety is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors. This donor-acceptor complementarity provides a powerful tool for the construction of predictable and robust supramolecular synthons, which are structural units formed by intermolecular interactions. The interplay of these interactions, influenced by the nature and position of substituents on both the pyrimidine and benzoic acid rings, dictates the overall crystal packing and, consequently, the macroscopic properties of the material.

Synthesis and Crystallization Strategies

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the C-C bond between the pyrimidine and benzoic acid rings. Other methods, such as nucleophilic aromatic substitution, can also be employed to introduce different functionalities and linkages between the two core moieties.

The successful growth of high-quality single crystals suitable for X-ray diffraction analysis is a critical step in elucidating the crystal structure. Slow evaporation of a saturated solution is a widely used technique. The choice of solvent is crucial, as it can influence the solubility of the compound and the kinetics of crystal growth. Other methods, such as vapor diffusion and cooling crystallization, can also be explored to obtain crystals of suitable size and quality.

Case Study: Crystal Structure of 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid

To illustrate the principles discussed above, we will now examine the crystal structure of a representative derivative, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid.

Synthesis and Crystallization

The title compound was synthesized by the reaction of 4-(4-pyridyl)pyrimidine-2-thiol with 3-(bromomethyl)benzoic acid in the presence of sodium hydroxide. The reaction mixture was refluxed in water, and upon cooling, the product was obtained as a solid. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in dimethylformamide (DMF).

Experimental Protocol: Synthesis of 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid

-

Combine 4-(4-pyridyl)pyrimidine-2-thiol (0.1890 g, 1.0 mmol), 3-(bromomethyl)benzoic acid (0.2150 g, 1.0 mmol), and sodium hydroxide (0.0400 g, 1.0 mmol) in 30 ml of water.

-

Reflux the mixture for 10 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and dry it under vacuum.

-

Dissolve the solid product in a minimal amount of DMF.

-

Allow the solvent to evaporate slowly at room temperature to yield single crystals.

Workflow for Crystallographic Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data and Molecular Structure

Single-crystal X-ray diffraction analysis of 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid revealed that it crystallizes in the triclinic space group P-1. The crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃N₃O₂S |

| Formula Weight | 323.36 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4130 (9) |

| b (Å) | 10.458 (2) |

| c (Å) | 16.432 (3) |

| α (°) | 87.79 (3) |

| β (°) | 89.90 (3) |

| γ (°) | 80.48 (3) |

| Volume (ų) | 747.4 (3) |

| Z | 2 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

The molecular structure reveals that the pyrimidinyl and pyridinyl rings are not coplanar, with a dihedral angle of 11.17 (3)°. This non-planar conformation is a common feature in such biaryl systems and can have significant implications for the molecule's ability to interact with biological targets.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid is dominated by a combination of strong hydrogen bonds and weaker C-H···π interactions.

Hydrogen Bonding: The most prominent intermolecular interaction is the classic carboxylic acid...pyrimidine hydrogen bond. The carboxylic acid proton of the benzoic acid moiety forms a strong O-H···N hydrogen bond with one of the nitrogen atoms of the pyrimidine ring. This interaction links pairs of molecules into centrosymmetric dimers.

C-H···π Interactions: These dimers are further stabilized and packed into the three-dimensional crystal lattice through weaker C-H···π interactions. Specifically, a methylene hydrogen atom from the -CH₂S- linker interacts with the π-system of the phenyl ring of an adjacent dimer.

Caption: Supramolecular Assembly of the Case Study Derivative.

Structure-Property Relationships and Implications for Drug Development

The detailed crystallographic analysis of 3-{[4-(4-pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid provides valuable insights into the structure-property relationships of this class of compounds. The formation of robust hydrogen-bonded dimers is a key feature that contributes to the thermodynamic stability of the crystal lattice. The presence of additional weak interactions, such as C-H···π stacking, further fine-tunes the crystal packing and can influence properties like crystal morphology and mechanical strength.

For drug development professionals, this information is critical for:

-

Polymorph Screening: A thorough understanding of the intermolecular interactions at play can aid in the identification and characterization of different polymorphic forms of the API. Each polymorph can have distinct physicochemical properties, and identifying the most stable form is crucial for ensuring product consistency and quality.

-

Co-crystal Design: The predictable hydrogen bonding patterns of the pyrimidine and carboxylic acid moieties make these compounds excellent candidates for co-crystallization. By introducing a co-former that can compete with or complement the existing hydrogen bonding network, it is possible to engineer novel solid forms with improved properties, such as enhanced solubility or dissolution rate.

-

Computational Modeling: The experimental crystal structure data serves as a vital benchmark for validating and refining computational models used to predict crystal structures and properties. These models can then be used to screen virtual libraries of derivatives and prioritize candidates with desirable solid-state characteristics.

Future Directions and Conclusion

The study of the crystal structure of this compound derivatives is a burgeoning field with significant potential for advancing drug discovery and development. While this guide has provided a foundational understanding through a detailed case study, further research is needed to explore the crystallographic landscape of a wider range of derivatives. Systematic studies on the effects of different substituents and linking groups will be instrumental in developing a comprehensive set of design rules for engineering the solid-state properties of these promising pharmaceutical building blocks.

The Architectural Versatility of Pyrimidine-Based Carboxylic Acids: A Technical Guide to Their Diverse Biological Activities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, represents a privileged scaffold in medicinal chemistry, bestowing a remarkable spectrum of biological activities upon its derivatives.[1][2][3] The incorporation of a carboxylic acid moiety further enhances the therapeutic potential of this heterocyclic system, providing a critical anchor for molecular interactions and a versatile handle for synthetic modification. This technical guide offers an in-depth exploration of the diverse biological activities of pyrimidine-based carboxylic acids, delving into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will dissect the underlying mechanisms of action, explore structure-activity relationships, and provide exemplary experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on this versatile molecular architecture.

Introduction: The Pyrimidine Core - A Blueprint for Bioactivity

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[2][4] This inherent biological relevance has made the pyrimidine scaffold a focal point for drug discovery, leading to the development of numerous clinically successful drugs with applications ranging from anticancer (e.g., 5-fluorouracil) to antiviral (e.g., zidovudine) therapies.[2][5][6] The introduction of a carboxylic acid group onto the pyrimidine ring significantly modulates the molecule's physicochemical properties, enhancing its potential for hydrogen bonding, salt formation, and serving as a key pharmacophore for interaction with biological targets.[7] This guide will navigate the multifaceted biological landscape of these functionalized pyrimidines.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrimidine-based carboxylic acids have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[1][8][9] Their ability to mimic endogenous nucleobases allows them to interfere with critical cellular processes, leading to cytotoxicity in rapidly dividing cancer cells.

Mechanism of Action: A Multi-pronged Assault

The anticancer effects of pyrimidine carboxylic acid derivatives are often attributed to their ability to inhibit key enzymes involved in nucleic acid synthesis and cell cycle regulation.[6]

-

Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes crucial for DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase. By blocking these enzymes, the cancer cells are starved of the necessary building blocks for replication.

-

Kinase Inhibition: Many pyrimidine derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. For example, some compounds have shown inhibitory activity against tyrosine kinases, which are often overexpressed or mutated in cancer cells.[6]

-

Induction of Apoptosis: Several pyrimidine-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through various pathways, including the activation of caspases and the disruption of mitochondrial function.[10]

Signaling Pathway: Kinase Inhibition by Pyrimidine-Based Carboxylic Acids

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a pyrimidine-based carboxylic acid.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine carboxylic acids is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

Substitution at C2, C4, and C6: Modifications at these positions with various amines, heteroaromatics, or phenolic nucleophiles can significantly influence the compound's interaction with the target enzyme's binding pocket.[11]

-

The Carboxylic Acid Group: This group is often crucial for binding to the active site of target enzymes, forming key hydrogen bonds or ionic interactions. Esterification or amidation of the carboxylic acid can be used to modulate pharmacokinetic properties.[5][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to evaluate the anticancer potential of newly synthesized pyrimidine-based carboxylic acids is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-based carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow: In Vitro Anticancer Screening

Caption: A typical workflow for the in vitro evaluation of anticancer pyrimidine carboxylic acids.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and pyrimidine-based carboxylic acids have demonstrated significant potential as anti-inflammatory agents.[5][12] Their mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory properties of these compounds are primarily linked to their ability to inhibit enzymes that produce pro-inflammatory mediators.[13]

-

Cyclooxygenase (COX) Inhibition: Many pyrimidine derivatives act as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[12][13] This selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

-

Lipoxygenase (LOX) Inhibition: Some pyrimidine carboxylic acids have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes.[14][15]

Structure-Activity Relationship (SAR) Insights

For anti-inflammatory activity, the presence of specific functional groups is critical.

-

Carboxylic Acid Moiety: Similar to their anticancer counterparts, the carboxylic acid group is often essential for binding to the active site of COX or LOX enzymes.[7]

-

Aromatic Substituents: The introduction of bulky, lipophilic substituents on the pyrimidine ring can enhance the inhibitory potency against these enzymes.[14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To assess the anti-inflammatory potential of pyrimidine-based carboxylic acids, an in vitro COX-2 inhibition assay is a standard method.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Obtain recombinant human COX-2 enzyme and prepare a solution of arachidonic acid (the substrate).

-

Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, the COX-2 enzyme, and a cofactor solution. Incubate for a short period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial and Antiviral Activities: A Broad Spectrum of Defense

The versatility of the pyrimidine carboxylic acid scaffold extends to combating infectious diseases. These compounds have shown promise as antibacterial, antifungal, and antiviral agents.[16][17][18][19]

Mechanism of Action in Infectious Diseases

-

Antimicrobial Activity: The antimicrobial action of pyrimidine derivatives can involve various mechanisms, including the inhibition of microbial DNA synthesis, disruption of cell wall integrity, and interference with essential metabolic pathways.[20][21] The presence of the carboxylic acid group can contribute to the increased antimicrobial activity.[20]

-

Antiviral Activity: As antiviral agents, pyrimidine-based carboxylic acids can act as nucleoside analogs that, once incorporated into the viral genome, terminate chain elongation. They can also inhibit viral enzymes such as reverse transcriptase or protease, which are essential for viral replication.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the target bacterium or fungus in a suitable broth medium.

-

Compound Dilution: Perform serial dilutions of the pyrimidine-based carboxylic acid in the broth medium in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at the appropriate temperature and for a sufficient duration for microbial growth to be visible in the positive control well.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Pyrimidine-based carboxylic acids represent a highly versatile and promising class of compounds in drug discovery. Their inherent biological relevance, coupled with the chemical tractability of the scaffold, provides a fertile ground for the development of novel therapeutics with a wide range of applications. Future research will likely focus on the design of multi-target agents that can simultaneously address different aspects of a disease, such as the link between inflammation and cancer. The continued exploration of structure-activity relationships and the use of computational modeling will undoubtedly accelerate the journey of these remarkable molecules from the laboratory to the clinic.

References

- 1. ijrpr.com [ijrpr.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 9. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 20. journals.innovareacademics.in [journals.innovareacademics.in]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Pyrimidin-2-yl)benzoic Acid: A Privileged Scaffold in Medicinal Chemistry

Abstract

3-(Pyrimidin-2-yl)benzoic acid (CAS No. 579476-26-9) is a pivotal heterocyclic building block in modern drug discovery and development.[1][2] Its unique structural arrangement, featuring a carboxylic acid ortho to a pyrimidine ring, provides a versatile platform for creating complex molecular architectures with significant therapeutic potential. This guide offers an in-depth analysis of its synthesis, physicochemical properties, and reactivity. Furthermore, it explores its critical role as a chemical intermediate, with a particular focus on its application in the synthesis of kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in their work.

Introduction: The Strategic Importance of the Pyrimidine-Benzoic Acid Scaffold

The fusion of a pyrimidine ring and a benzoic acid moiety creates a molecule with distinct and highly valuable characteristics for medicinal chemistry. The pyrimidine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs. It often serves as a "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding site of the enzyme.[3] The benzoic acid group, on the other hand, provides a convenient synthetic handle for elaboration, most commonly through amide bond formation, allowing for the exploration of vast chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This compound, therefore, is not merely a reagent but a strategic starting point for building molecules designed to interact with specific biological targets. Its pre-packaged, bio-relevant core structure streamlines synthetic routes and accelerates the discovery of novel therapeutic agents.[4][5] This guide will dissect the practical aspects of working with this intermediate, from its creation to its application in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting.

Physicochemical Properties

The key properties of this compound are summarized below. These values are critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 579476-26-9 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [6] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Signature

While specific spectra should be acquired for each synthesized batch, the following are the expected characteristic signals for structure confirmation:

-

¹H NMR (DMSO-d₆): The proton spectrum will be complex. Expect signals for the pyrimidine ring protons (a doublet and a triplet) and the protons of the benzene ring. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>12 ppm).

-

¹³C NMR (DMSO-d₆): Key signals will include the carbonyl carbon of the carboxylic acid (~167 ppm) and the distinct carbons of the pyrimidine and benzene rings.

-

Mass Spectrometry (ESI-MS): In negative ion mode, the primary ion observed will correspond to [M-H]⁻ at m/z 199.05. In positive ion mode, [M+H]⁺ at m/z 201.06 would be expected.

Synthesis and Purification Strategies

The synthesis of this compound is typically achieved through cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an organohalide, catalyzed by a palladium complex.

Recommended Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis from 3-(dihydroxyboryl)benzoic acid and 2-chloropyrimidine. The choice of a palladium catalyst and a suitable base is critical for achieving a high yield.

Diagram of the Synthesis Workflow

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(dihydroxyboryl)benzoic acid (1.0 eq), 2-chloropyrimidine (1.1 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:1 mixture of dimethoxyethane (DME) and water. The volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with water and filter to remove the catalyst. Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove non-polar impurities.

-